Carulomycin A
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Overview
Description
Carulomycin A is a natural compound isolated from marine-derived actinomycetes, specifically from the species Actinoalloteichus cyanogriseus and Streptomyces caeruleus . It is known for its unique 2,2’-bipyridine core structure and 6-aldoxime functional group . This compound exhibits diverse bioactivities, including antifungal, anti-amoebic, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carulomycin A involves several key steps, including amidation, intramolecular aldol-type condensation, and oxidation reactions . The total synthesis starts from commercially available starting materials and proceeds through a series of reactions to form the final product . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using marine-derived actinomycetes . The production titer can be significantly improved through strain optimization techniques such as UV mutagenesis and cofactor engineering . These methods enhance the yield of this compound, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Carulomycin A has a wide range of scientific research applications:
Mechanism of Action
Carulomycin A exerts its effects by targeting cellular iron content . It depletes intracellular iron by reducing its uptake and increasing its release, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism involves the inhibition of ribonucleotide reductase, activation of MAPK signaling pathways, and modulation of cell cycle control molecules .
Comparison with Similar Compounds
Carulomycin A is unique due to its 2,2’-bipyridine core structure and 6-aldoxime functional group . Similar compounds include:
Collismycin A: Shares a similar bipyridine core but differs in its functional groups and bioactivities.
Pyrisulfoxin A: Another bipyridine-containing compound with distinct structural features and biological activities.
Nocardicin A: Although structurally different, it shares some bioactivities with this compound.
This compound stands out due to its potent immunosuppressive and antifungal properties, making it a valuable compound for further research and development .
Biological Activity
Carulomycin A (CaeA) is a bipyridyl compound initially isolated from the marine actinomycete Actinoalloteichus cyanogriseus. Known for its antifungal properties, recent studies have revealed its significant immunomodulatory and anti-inflammatory activities, making it a compound of interest in various therapeutic areas, including autoimmunity and asthma management. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical models, and potential applications.
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Induction of Regulatory T Cells (Tregs) :
- CaeA has been shown to enhance the generation of Tregs by augmenting the TGF-β-Smad3 signaling pathway while suppressing the IFN-γ-STAT1 pathway through increased SOCS1 expression. This dual action results in a notable increase in the frequency of CD4+ Foxp3+ cells, which are crucial for maintaining immune tolerance and preventing autoimmune responses .
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Inhibition of Th1 and Th2 Cell Activity :
- Studies indicate that CaeA significantly suppresses the differentiation and activity of Th1 and Th2 cells. It reduces the levels of cytokines such as IL-4, IL-5, and IL-13, which are pivotal in allergic responses and asthma pathogenesis. This suppression is evidenced by downregulation of GATA-3 expression in Th2 cells .
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Immunosuppressive Properties :
- CaeA exhibits potent immunosuppressive effects by inhibiting T cell activation and proliferation without inducing cytotoxicity. It effectively reduces IFN-γ secretion and alters T cell function at the G1 phase of the cell cycle, which may have implications for transplant medicine by prolonging allograft survival .
Autoimmune Disease Models
In experimental models of arthritis, CaeA treatment resulted in a significant reduction in disease severity, as measured by clinical scoring criteria. Mice treated with CaeA showed decreased inflammation and joint damage compared to control groups . The compound's ability to promote Treg expansion was crucial in mitigating autoimmune responses.
Asthma Models
CaeA has also demonstrated effectiveness in alleviating asthma symptoms. In a murine model sensitized with ovalbumin (OVA), CaeA treatment led to decreased eosinophil infiltration in lung tissues and reduced airway hyperresponsiveness. The compound's ability to lower Th2 cytokine levels further supports its therapeutic potential in managing asthma .
Comparative Efficacy Table
Compound | Mechanism of Action | Disease Model | Key Findings |
---|---|---|---|
This compound | Induces Tregs; inhibits Th1/Th2 activity | Arthritis | Reduced clinical score; enhanced Treg population |
Asthma | Decreased eosinophils; reduced IL-4/IL-5 levels | ||
Dexamethasone | Glucocorticoid receptor agonist | Asthma | Standard treatment; reduces inflammation |
Case Studies
Case Study 1: Treatment of Autoimmune Arthritis
In a controlled study, mice with induced arthritis were administered CaeA at doses of 1 mg/kg and 10 mg/kg for 50 days. Results indicated a marked decrease in joint inflammation and improved mobility scores compared to placebo-treated groups .
Case Study 2: Management of Allergic Asthma
In another study, mice sensitized with OVA were treated with CaeA alongside dexamethasone. The combination therapy showed synergistic effects, resulting in significantly lower levels of airway inflammation and cytokine production compared to controls .
Properties
CAS No. |
19462-07-8 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |
InChI Key |
JCTRJRHLGOKMCF-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Origin of Product |
United States |
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